N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds and has shown promising results in various studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anticancer, antidiabetic, and anti-inflammatory activities. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, it possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is not fully understood. it is proposed that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. Additionally, it activates the AMP-activated protein kinase pathway, which is involved in glucose metabolism and energy homeostasis.
Comparison with Similar Compounds
Compared to other similar compounds, N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide stands out due to its unique combination of thiazole and isochromene structures. Similar compounds include N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide and N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, which also belong to the thiazole-based compound class but differ in their specific molecular structures and biological activities.
Properties
Molecular Formula |
C28H24N2O3S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C28H24N2O3S/c1-2-18-8-10-19(11-9-18)14-23-17-29-28(34-23)30-26(31)21-12-13-24-22(15-21)16-25(33-27(24)32)20-6-4-3-5-7-20/h3-13,15,17,25H,2,14,16H2,1H3,(H,29,30,31) |
InChI Key |
QXPRDEPWIXTUJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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